Polymethacrylate

Catalog No.
S579590
CAS No.
25086-15-1
M.F
C9H14O4
M. Wt
186.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polymethacrylate

CAS Number

25086-15-1

Product Name

Polymethacrylate

IUPAC Name

methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

InChI

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

IWVKTOUOPHGZRX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC

Synonyms

eudispert, Eudragit, Eudragit 12,5P, Eudragit L, Eudragit L 30 D, Eudragit L-100, Eudragit S, Eudragit S-100, eudragits, methylmethacrylate-methacrylic acid copolymer, MMA-MAA polymer, PMMA-MA, PMMA-MAA, poly(methylmethacrylate-co-methacrylic acid), polymethacrylic acid methyl ester, Vitan-2M

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC

Overview

-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, also known as poly(methacrylic acid-methyl methacrylate) (PMMA), is a synthetic polymer formed by the polymerization of two monomers: methacrylic acid and methyl methacrylate. PMMA is a transparent thermoplastic widely used in various scientific research applications due to its unique properties, including:

  • Optical clarity: PMMA has excellent light transmittance, making it suitable for applications requiring clear visibility, such as lenses, optical fibers, and cell culture dishes. [Source: Poly(methyl methacrylate) on American Chemical Society [ACS] website: ]
  • Chemical resistance: PMMA is resistant to many chemicals and solvents, making it suitable for use in various scientific experiments and laboratory equipment. [Source: Poly(methyl methacrylate) on National Center for Biotechnology Information [NCBI] website: ]
  • Biocompatibility: PMMA exhibits good biocompatibility, making it suitable for applications in contact with biological materials, such as cell culture studies and biomedical devices. [Source: Biocompatibility of Poly(methyl methacrylate) for Dental Applications on National Institutes of Health [NIH] website: ]

Applications in Scientific Research

PMMA's unique properties make it valuable for various scientific research applications, including:

  • Biomedical research: PMMA is used in various biomedical research applications, such as:
    • Cell culture studies: PMMA cell culture dishes allow researchers to observe and manipulate cells under a microscope due to their optical clarity and biocompatibility. [Source: Poly(methyl methacrylate) on National Center for Biotechnology Information [NCBI] website: ]
    • Drug delivery systems: PMMA nanoparticles can be used to deliver drugs to specific targets in the body. [Source: Polymeric nanoparticles for drug delivery on ScienceDirect website: ]
  • Optics: PMMA is used in various optical applications, such as:
    • Lenses: PMMA is used to make corrective lenses, contact lenses, and other optical lenses due to its optical clarity and ease of fabrication. [Source: Poly(methyl methacrylate) on American Chemical Society [ACS] website: ]
    • Optical fibers: PMMA is used to make optical fibers for transmitting light signals due to its transparency and low light attenuation. [Source: Poly(methyl methacrylate) on National Center for Biotechnology Information [NCBI] website: ]
  • Microfluidics: PMMA is used to fabricate microfluidic devices due to its ease of machining and chemical resistance. [Source: Recent developments in polymeric microfluidic devices for biomedical applications on National Institutes of Health [NIH] website: ]

Polymethacrylate refers to a class of polymers derived from methacrylic acid and its esters, particularly methyl methacrylate. These polymers are characterized by their strong, lightweight properties and high transparency, making them suitable for various applications. The most common form is poly(methyl methacrylate), known for its excellent optical clarity and resistance to UV light, which makes it a popular alternative to glass in many applications. Polymethacrylates exhibit a glass transition temperature ranging from 85 °C to 165 °C, depending on their composition and molecular weight .

MMA and methacrylic acid monomers are considered hazardous materials. They can be irritants to the skin, eyes, and respiratory system [, ].

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These reactions highlight the thermal instability of polymethacrylates under high temperatures.

Polymethacrylates have been studied for their biological activity, particularly in biomedical applications. They exhibit biocompatibility, which allows for their use in drug delivery systems and as scaffolding materials in tissue engineering. Research indicates that polymethacrylates can be modified to enhance their interaction with biological tissues, promoting better integration and functionality within biological systems .

The synthesis of polymethacrylates typically involves free radical polymerization techniques. Common methods include:

  • Emulsion Polymerization: This method allows for the production of stable dispersions of the polymer in water.
  • Solution Polymerization: Involves dissolving the monomer in a solvent before polymerization.
  • Bulk Polymerization: The monomer is polymerized without any solvent, resulting in high molecular weight polymers.

Additionally, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) are employed to produce well-defined polymer architectures with specific properties .

: Used in lenses, screens, and transparent barriers due to their high light transmittance.
  • Medical Devices: Employed in drug delivery systems and as biomaterials for implants due to their biocompatibility.
  • Construction: Utilized in glazing materials and as protective coatings because of their weather resistance.
  • Automotive: Used in interior components and lighting fixtures owing to their durability and aesthetic appeal .
  • Studies on polymethacrylates often focus on their interactions with other materials or biological systems. For instance, research has shown that modifying the surface properties of polymethacrylates can enhance their adhesion to various substrates or improve their compatibility with biological tissues. These modifications can include chemical treatments or the incorporation of functional groups that promote specific interactions .

    Polymethacrylates share similarities with several other polymers but possess unique characteristics that differentiate them:

    CompoundCharacteristicsUnique Features
    PolyethyleneHigh strength, low costLess transparent than polymethacrylates
    PolycarbonateHigh impact resistanceMore expensive; higher thermal stability
    PolystyreneRigid structure; good insulatorLower transparency compared to polymethacrylates
    Polyvinyl ChlorideVersatile; used in constructionPoor UV resistance compared to polymethacrylates
    Polylactic AcidBiodegradable; used in packagingEnvironmental sustainability

    Polymethacrylates stand out due to their exceptional optical clarity and UV resistance, making them ideal for applications where visibility and durability are critical.

    Other CAS

    25086-15-1

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Polymers
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

    General Manufacturing Information

    2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2023-08-15

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